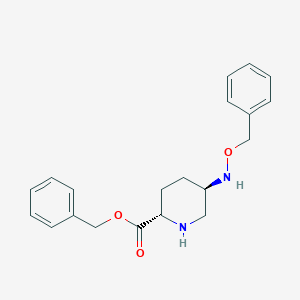

trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

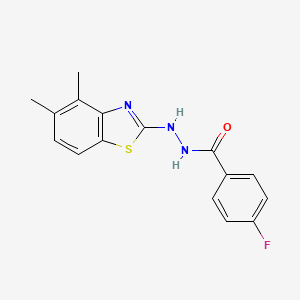

“trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate” is a chemical compound used as a reactant in the synthesis of Avibactam . It is also known as Benzyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate .

Synthesis Analysis

The synthesis of this compound involves a novel lipase-catalyzed resolution in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, gives the Avibactam sodium salt .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate” include a lipase-catalyzed resolution and a one-pot debenzylation/sulfation reaction .Physical And Chemical Properties Analysis

The molecular formula of “trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate” is C22H26N2O7, and its molecular weight is 430.46 . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Synthesis of Avibactam

This compound is used as a reactant in the synthesis of Avibactam . Avibactam is a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor . It has a unique mechanism of inhibition among β-lactamase inhibitors, which is able to bind reversibly and covalently to β-lactamase .

Antibacterial Applications

Avibactam, synthesized using this compound, has been widely used in clinics. Its combination with Ceftazidime (Zavicefta) has recently been approved by the EMA and FDA for treatment of complicated intra-abdominal infectious (CIAI), complicated urinary tract infectious (CUTI), hospital-acquired pneumonia etc .

Resistance to β-lactam Antibacterials

Avibactam is active against class A including Class A Klebsiella pneumoniae carbapenemase (KPCs) and ESBLs, class C, and some class D β-lactamases . This makes it a valuable tool in the fight against resistance to β-lactam antibacterials.

Inhibition of Cholinesterase Receptors

The benzyl-piperidine group in this compound is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Drug Designing

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, this compound could be used in the design of new drugs.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could be used as a substrate for the synthesis of biologically active piperidines .

Mechanism of Action

Target of Action

Trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a synthetic compound that is used as an intermediate in the production of Avibactam . Avibactam is a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor . It targets β-lactamase enzymes, which are produced by certain bacteria to confer resistance against β-lactam antibiotics .

Mode of Action

The compound interacts with its target, the β-lactamase enzyme, by binding reversibly and covalently . This unique mechanism of inhibition among β-lactamase inhibitors allows it to effectively block the action of the enzyme .

Biochemical Pathways

The inhibition of β-lactamase enzymes by this compound affects the biochemical pathways associated with bacterial resistance to β-lactam antibiotics . By inhibiting these enzymes, the compound prevents the degradation of β-lactam antibiotics, thereby preserving their antibacterial activity .

Pharmacokinetics

As an intermediate in the synthesis of avibactam, its properties would be transformed during the synthesis process .

Result of Action

The result of the compound’s action is the inhibition of β-lactamase enzymes, which leads to the preservation of the antibacterial activity of β-lactam antibiotics . This enhances the effectiveness of these antibiotics against bacteria that produce β-lactamase enzymes .

Action Environment

The action of Trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate, as an intermediate in the synthesis of Avibactam, takes place in a controlled laboratory environment . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis process .

Safety and Hazards

Future Directions

properties

IUPAC Name |

benzyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMFBKYBBMGQSQ-MOPGFXCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate | |

CAS RN |

1171080-44-6 |

Source

|

| Record name | 2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S,5R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide](/img/structure/B2409449.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)

![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)

![(2-Fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409456.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2409458.png)

![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)

![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)